Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

Catalog No.
S12182897
CAS No.
M.F
C13H18N4O3
M. Wt
278.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl...

Product Name

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine

IUPAC Name

N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3

InChI Key

SARALIBROBXNDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine, also known as 1-(4-methylpiperazin-1-yl)-4-(3-methoxy-4-nitrophenyl)methanamine, is a chemical compound characterized by its complex structure that includes a methoxy group, a nitrophenyl moiety, and a piperazine ring. The molecular formula for this compound is C17H26N4O3C_{17}H_{26}N_{4}O_{3}, and it has a molecular weight of approximately 334.41 g/mol. Its structure features a methoxy group (-OCH₃) attached to a phenyl ring that also bears a nitro group (-NO₂), indicating potential biological activity related to its electron-withdrawing properties.

Typical of amines and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, potentially altering the compound's biological activity.
  • Acylation: The amine can undergo acylation reactions, forming amides that may enhance solubility and bioavailability.

The biological activity of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine is primarily linked to its structural components. Compounds with similar structures often exhibit:

  • Antidepressant Properties: The piperazine ring is frequently associated with psychoactive effects, particularly in antidepressants.
  • Antimicrobial Activity: Nitro groups are known for their role in the antimicrobial action of various drugs.
  • Cytotoxic Effects: Some derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in malignant cells.

The synthesis of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine typically involves multiple steps:

  • Formation of the Piperazine Derivative: Starting from 4-methylpiperazine, it can react with suitable electrophiles to introduce the methoxy and nitrophenyl groups.
  • Condensation Reaction: A key step involves the condensation of the piperazine derivative with an appropriate aldehyde or ketone to form the methanamine structure.
  • Purification: The crude product is purified using techniques such as chromatography to isolate the desired compound.

For example, one synthesis route involves heating 5-fluoro-2-nitroanisole with 1-methyl-4-(piperidin)piperazine in N,N-dimethylformamide at elevated temperatures, yielding high purity products through careful extraction and purification processes .

Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine has potential applications in several fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new antidepressants or antimicrobial agents.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Used in research to investigate mechanisms of action related to its biological activities.

Studies on the interactions of Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine with biological targets reveal insights into its pharmacodynamics:

  • Receptor Binding: Investigations into its affinity for neurotransmitter receptors can elucidate its potential as an antidepressant.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes could provide information on its antimicrobial properties.

These studies are crucial for understanding how modifications to the compound's structure might enhance or diminish its efficacy and safety profile.

Several compounds share structural similarities with Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine, providing context for its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(3-Methoxy-4-nitrophenyl)piperazineC11H15N3O3C_{11}H_{15}N_{3}O_{3}Lacks piperazine substitution at the para position
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazineC12H17N3O3C_{12}H_{17}N_{3}O_{3}Different substitution pattern on the piperazine ring
1-(2-Methoxyphenyl)-4-methylpiperazineC12H17N3OC_{12}H_{17}N_{3}ONo nitro group; focuses on methoxy substitution

The presence of both methoxy and nitro groups along with the piperazine ring distinguishes Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine from these similar compounds, potentially contributing to unique pharmacological properties.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Exact Mass

278.13789045 g/mol

Monoisotopic Mass

278.13789045 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types